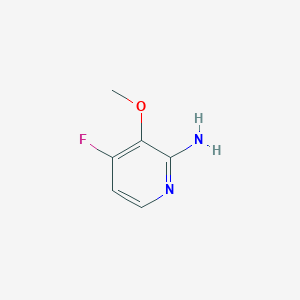

4-Fluoro-3-methoxypyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-3-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 3-position, and an amine group at the 2-position

Vorbereitungsmethoden

The synthesis of 4-Fluoro-3-methoxypyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoro-3-methoxypyridine with ammonia or an amine source under suitable conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Fluoro-3-methoxypyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its reduced amine form.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

4-Fluoro-3-methoxypyridin-2-amine has been investigated for its potential in treating various conditions, including diabetic retinopathy and hereditary angioedema. It acts as an inhibitor of plasma kallikrein, a serine protease implicated in these diseases. The compound's selectivity for plasma kallikrein makes it a candidate for developing targeted therapies .

Case Study: Plasma Kallikrein Inhibition

In a study focusing on the inhibition of plasma kallikrein, formulations containing this compound were tested at doses of 400 mg three times daily. These studies demonstrated significant efficacy in managing symptoms associated with diabetic retinopathy and macular edema .

Bioconversion Applications

Biocatalysis

Recent research has highlighted the use of whole-cell biocatalysis to convert pyridine derivatives, including this compound, into hydroxylated products. The use of Burkholderia sp. MAK1 showed promising results in bioconverting pyridine derivatives into their respective hydroxylated forms, indicating potential applications in green chemistry and sustainable synthesis .

Anticancer Research

Antitumor Activity

The compound has been evaluated for its anticancer properties against various human tumor cell lines. Preliminary results suggest that derivatives of this compound exhibit moderate cytotoxicity against cancer cells, making them candidates for further development as anticancer agents .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| PC3 | 15.72 | Moderate |

| K562 | 14.85 | Moderate |

| HeLa | 16.25 | Moderate |

| A549 | 17.00 | Moderate |

Toxicological Studies

Safety Profile Assessment

Toxicological studies have indicated that the O-demethylated metabolite of this compound is responsible for hepatotoxicity observed in animal models. This finding emphasizes the importance of understanding the metabolic pathways and safety profiles of compounds during drug development .

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methoxypyridin-2-amine depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-methoxypyridin-2-amine can be compared with other fluorinated pyridine derivatives, such as:

2-Fluoropyridine: Lacks the methoxy and amine groups, making it less versatile in certain synthetic applications.

3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at a different position, affecting its reactivity and applications.

4-Fluoro-2-methoxypyridine: Similar structure but with the methoxy group at the 2-position, which can influence its chemical properties and reactivity.

The unique combination of the fluorine, methoxy, and amine groups in this compound makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-Fluoro-3-methoxypyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a fluorine atom and a methoxy group, which may enhance its pharmacological properties by influencing its interaction with biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of this compound is C7H8FN2O, with a molecular weight of approximately 158.15 g/mol. The structural features of this compound are crucial for its biological activity, as they influence its binding affinity and metabolic stability.

The mechanism of action for this compound primarily involves interactions with specific enzymes and receptors. The presence of the fluorine atom can enhance the compound's binding affinity, while the methoxy and amine groups facilitate hydrogen bonding and other interactions essential for modulating biological activity .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making it a candidate for further exploration in drug development.

- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Notable Research

- Antimicrobial Studies : A study indicated that derivatives of this compound exhibited notable antimicrobial properties against several bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, enhancing its potential as an antibiotic candidate.

- Neuroprotective Mechanisms : Research focused on similar compounds revealed their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative processes. This suggests that this compound could be explored for neuroprotective therapies .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound to various enzymes indicated that it could modulate enzyme activity effectively, leading to therapeutic implications in metabolic disorders .

Eigenschaften

IUPAC Name |

4-fluoro-3-methoxypyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVLJIRGWJOWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.